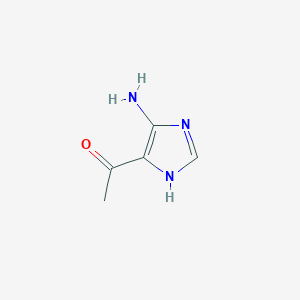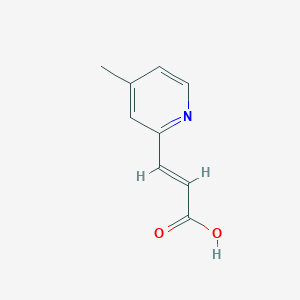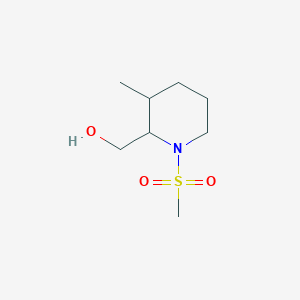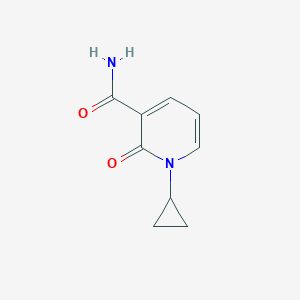
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C9H9NO3 It is a derivative of pyridine, featuring a cyclopropyl group and an oxo group attached to the pyridine ring
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylamine with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound is structurally similar but lacks the carboxamide group.
2-Oxo-1,2-dihydropyridine-3-carboxamide: This compound lacks the cyclopropyl group and may exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-cyclopropyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)7-2-1-5-11(9(7)13)6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,12) |
Clé InChI |
BNWXBBRWOULWFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CC=C(C2=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




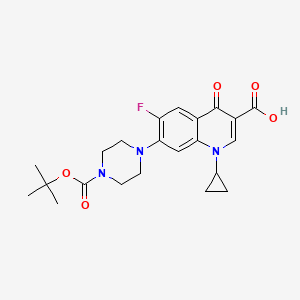
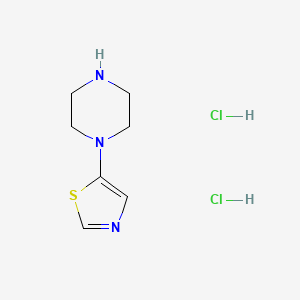

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
